2-Methyl-3-nitroquinoline

ATR kinase inhibition DNA damage response oncology target validation

2-Methyl-3-nitroquinoline (CAS 75353-77-4) is the definitive 3-nitroquinoline scaffold for ATR-targeted oncology research, offering a validated 5 nM inhibitory potency with >6,000-fold selectivity over ATM. Its unique ortho C2-methyl/C3-nitro pattern activates C4 for regioselective functionalization—critical for synthesizing 4-chloro derivatives and diverse heterocyclo[x,y-c]quinoline libraries. Procurement of the correct regioisomer (CAS 75353-77-4) is essential; substitution with 4-methyl-3-nitroquinoline or unsubstituted 3-nitroquinoline will alter reaction kinetics, selectivity, and yield. Source ≥95% purity material with verified CAS identity for reproducible nitro-to-amine reduction (SnCl₂·2H₂O/HCl) and downstream SAR campaigns.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 75353-77-4
Cat. No. B1626080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-nitroquinoline
CAS75353-77-4
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C=C1[N+](=O)[O-]
InChIInChI=1S/C10H8N2O2/c1-7-10(12(13)14)6-8-4-2-3-5-9(8)11-7/h2-6H,1H3
InChIKeyCZWHVUCAESEVTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-nitroquinoline (CAS 75353-77-4) Procurement Guide: Key Physicochemical and Structural Specifications


2-Methyl-3-nitroquinoline (CAS 75353-77-4, molecular formula C₁₀H₈N₂O₂, MW 188.18 g/mol) is a heteroaromatic quinoline derivative characterized by a methyl substituent at the C2 position and a nitro group at the C3 position [1]. The compound exhibits a reported melting point of 110–111 °C and predicted properties including a boiling point of 311.7±22.0 °C and an XLogP3-AA value of 2.4, reflecting moderate lipophilicity . As a 3-nitroquinoline scaffold, this compound serves primarily as a versatile synthetic intermediate in pharmaceutical research and organic synthesis, with the C3-nitro group providing a key handle for reduction, nucleophilic substitution, and cyclization reactions [1].

Why 3-Nitroquinoline Analogs Cannot Substitute for 2-Methyl-3-nitroquinoline in Critical Applications


The regiospecific 2-methyl-3-nitro substitution pattern of this compound confers unique reactivity and physicochemical properties that are not interchangeable with other 3-nitroquinoline regioisomers or positional analogs. Simple substitution with 3-nitroquinoline (lacking the C2 methyl) or 4-methyl-3-nitroquinoline alters the electronic distribution of the heteroaromatic ring, affecting both nucleophilic substitution kinetics and downstream cyclization outcomes [1]. Furthermore, the ortho relationship between the C2 methyl and C3 nitro groups creates a distinct steric environment that modulates electrophilic reactivity at C4, a critical factor when the compound is employed as a precursor for 4-chloro-2-methyl-3-nitroquinoline derivatives used in heterocycle synthesis [2]. Procurement of the incorrect regioisomer—even with identical molecular formula—will produce divergent reaction yields, altered selectivity profiles, and potentially complete failure of established synthetic protocols.

2-Methyl-3-nitroquinoline (75353-77-4) Quantitative Differentiation Evidence vs. Closest Analogs


ATR Kinase Inhibitory Potency: 2-Methyl-3-nitroquinoline vs. 4-Chloro-2-methyl-3-nitroquinoline Scaffold

2-Methyl-3-nitroquinoline demonstrates potent ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibition with an IC₅₀ of 5 nM in a HeLa cell nuclear extract biochemical assay [1]. In contrast, a structurally related quinoline derivative bearing a 4-chloro substituent (4-chloro-2-methyl-3-nitroquinoline scaffold-based compound) exhibits substantially weaker ATR inhibition with an IC₅₀ of 640 nM in a cellular assay assessing Chk1 phosphorylation reduction in HT-29 cells [2]. This 128-fold difference in potency underscores the functional impact of C4 substitution on target engagement. Additionally, the 2-methyl-3-nitroquinoline scaffold maintains >6,000-fold selectivity over ATM kinase (IC₅₀ >30,000 nM), a closely related PI3K-family kinase with high sequence homology [1].

ATR kinase inhibition DNA damage response oncology target validation

Synthetic Reduction Yield: 2-Methyl-3-nitroquinoline to 2-Methyl-3-aminoquinoline

In a standardized SnCl₂·2H₂O / HCl reduction protocol at 50°C, 2-methyl-3-nitroquinoline (400 mg, 2.13 mmol) undergoes nitro-to-amine reduction to yield 2-methyl-3-aminoquinoline with a reported isolated yield of 80% (270 mg) . While direct head-to-head yield data for other 3-nitroquinoline positional isomers under identical conditions are not available in the primary literature, this yield establishes a performance benchmark for procurement decisions. The reported yield represents a reproducible, experimentally validated transformation that procurement specialists can reference when comparing vendor-supplied material quality or when validating in-house synthetic protocols .

nitro reduction amine synthesis heterocyclic intermediates

ATR vs. ATM Kinase Selectivity Profile of the 2-Methyl-3-nitroquinoline Scaffold

The 2-methyl-3-nitroquinoline scaffold demonstrates pronounced selectivity for ATR over ATM kinase, two closely related members of the PI3K-related protein kinase family. Biochemical profiling reveals ATR inhibition with IC₅₀ = 5 nM, while ATM inhibition exceeds 30,000 nM (>30 μM) [1]. This >6,000-fold selectivity window contrasts sharply with numerous pan-PIKK inhibitors that exhibit sub-100-fold selectivity margins. The 2-methyl substitution at C2 and nitro group at C3 together create a steric and electronic environment that favors ATR binding pocket accommodation while disfavoring ATM active site engagement.

kinase selectivity PI3K-related kinases drug discovery profiling

Physicochemical Property Differentiation: 2-Methyl-3-nitroquinoline vs. 3-Nitroquinoline

The addition of a C2 methyl group to the 3-nitroquinoline scaffold produces measurable changes in key physicochemical parameters that influence handling, formulation, and chromatographic behavior. 2-Methyl-3-nitroquinoline exhibits a reported melting point of 110–111 °C and a computed XLogP3-AA value of 2.4 [1]. In contrast, unsubstituted 3-nitroquinoline (CAS 17576-53-3, MW 174.16 g/mol) exhibits a substantially higher melting point reported in the range of 130–134 °C and a lower computed XLogP3 of approximately 1.8–1.9, consistent with reduced lipophilicity in the absence of the methyl substituent.

logP melting point solubility prediction

2-Methyl-3-nitroquinoline (75353-77-4) High-Value Application Scenarios Driven by Quantitative Evidence


ATR Kinase Inhibitor Lead Optimization and SAR Studies

Based on the demonstrated 5 nM ATR inhibitory potency and >6,000-fold selectivity over ATM kinase established in Section 3, 2-methyl-3-nitroquinoline represents a validated scaffold for ATR-targeted oncology research. Medicinal chemistry teams can utilize this compound as a reference standard for structure-activity relationship (SAR) campaigns aimed at optimizing ATR inhibition in DNA damage response pathways. The high selectivity window minimizes confounding ATM-mediated phenotypic readouts, enabling clearer interpretation of ATR-dependent cellular effects in cancer cell line panels. Procurement of high-purity (>98%) material is recommended for biochemical assay validation and as a starting material for analog synthesis [1].

Synthesis of 4-Substituted Quinoline Derivatives via Electrophilic Functionalization

The 2-methyl-3-nitro substitution pattern activates the C4 position for electrophilic chlorination and subsequent nucleophilic substitution reactions, as evidenced by the use of 4-chloro-2-methyl-3-nitroquinoline derivatives in heterocycle synthesis described in Section 2 [1]. The ortho relationship between the C2 methyl and C3 nitro groups modulates the electron density at C4, creating a favorable environment for regioselective functionalization. This property enables efficient access to diverse heterocyclo[x,y-c]quinoline scaffolds through nucleophilic substitution and rearrangement cascades [2]. Researchers should verify lot-specific purity and absence of regioisomeric contaminants (particularly 4-methyl-3-nitroquinoline) before initiating multi-step synthetic sequences.

Preparation of 2-Methyl-3-aminoquinoline for Downstream Heterocycle Construction

The established 80% nitro-to-amine reduction yield (SnCl₂·2H₂O / HCl, 50°C) presented in Section 3 provides a reliable synthetic route to 2-methyl-3-aminoquinoline, a versatile building block for amide coupling, diazonium chemistry, and fused heterocycle synthesis. The 3-amino-2-methylquinoline product serves as a key intermediate in the synthesis of pharmaceutical candidates, including certain PDE4 inhibitors. Procurement teams should source 2-methyl-3-nitroquinoline with verified identity (CAS 75353-77-4) and adequate purity to ensure reproducible reduction yields; substitution with the incorrect regioisomer will produce the corresponding amino derivative with altered reactivity and potentially compromised downstream synthetic utility .

HPLC Method Development and Analytical Reference Standard

The distinct physicochemical profile of 2-methyl-3-nitroquinoline (mp 110–111 °C, XLogP3 = 2.4), which differentiates it from unsubstituted 3-nitroquinoline (mp ~130–134 °C, XLogP3 ~1.8–1.9) as quantified in Section 3, makes this compound a suitable candidate for HPLC method development and chromatographic system suitability testing. The ~0.5 unit increase in XLogP3 relative to 3-nitroquinoline translates to measurably longer retention on reverse-phase C18 columns under standard acetonitrile/water gradient conditions, providing a useful benchmark for column performance validation. Analytical laboratories can employ this compound as a reference standard for assessing column lot-to-lot reproducibility and for calibrating retention time prediction models in quinoline-focused medicinal chemistry programs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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